molecular formula C20H23N5O4S B2532060 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251572-61-8

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2532060
CAS No.: 1251572-61-8
M. Wt: 429.5
InChI Key: TZTCVNKSGWLEGA-UHFFFAOYSA-N
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Description

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group and the thiazolopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to interact with protein-protein interaction sites, potentially disrupting critical cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2,3]triazolo[4,3-d]pyrimidine-5,7-dione
  • 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]thiazolo[4,3-d]pyrimidine-5,7-dione

Uniqueness

The uniqueness of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and development.

Biological Activity

The compound 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione represents a novel class of chemical entities with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of neurological and metabolic disorders.

Chemical Structure and Properties

The structural formula of the compound can be expressed as follows:

C19H25N3O4S\text{C}_{19}\text{H}_{25}\text{N}_{3}\text{O}_{4}\text{S}

This compound features a thiazolo-pyrimidine core linked to a piperazine moiety substituted with a methoxyphenyl group. The presence of an isopropyl group enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.

Research indicates that the compound may function as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors. Its structural analogs have shown promise in targeting D3 dopamine receptors, which are implicated in various neuropsychiatric disorders.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of activity against specific biological targets:

  • Dopamine Receptors : The compound shows selective agonist activity at D3 receptors with reported EC50 values in the low nanomolar range (e.g., 20 nM) .
  • AMPK Activation : Similar compounds have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Indirect AMPK activators derived from this class have shown promising cellular activity with EC50 values as low as 0.0093 µM .

Table 1: Biological Activity of Related Compounds

Compound IDTargetActivity TypeEC50 (nM)
ML417D3RAgonist20
Compound 21aAMPKActivator9.3
Compound 21cAMPKActivator25

Case Study 1: Neuropharmacological Evaluation

A study focused on the neuropharmacological effects of related compounds found that those with a similar thiazolo-pyrimidine structure exhibited significant anxiolytic and antidepressant-like effects in rodent models. The mechanism was attributed to enhanced dopaminergic signaling and modulation of serotonin pathways.

Case Study 2: Metabolic Regulation

In another investigation, compounds structurally akin to the target molecule were tested for their ability to regulate glucose metabolism via AMPK activation. Results indicated that these compounds not only improved insulin sensitivity but also promoted fatty acid oxidation in skeletal muscle cells.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-12(2)25-18(26)16-15(21-20(25)28)17(30-22-16)19(27)24-9-7-23(8-10-24)13-5-4-6-14(11-13)29-3/h4-6,11-12H,7-10H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTCVNKSGWLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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